

Asymmetric Synthesis of Dichotomin E

Precursors: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dichotomine E*

Cat. No.: *B15611266*

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Introduction

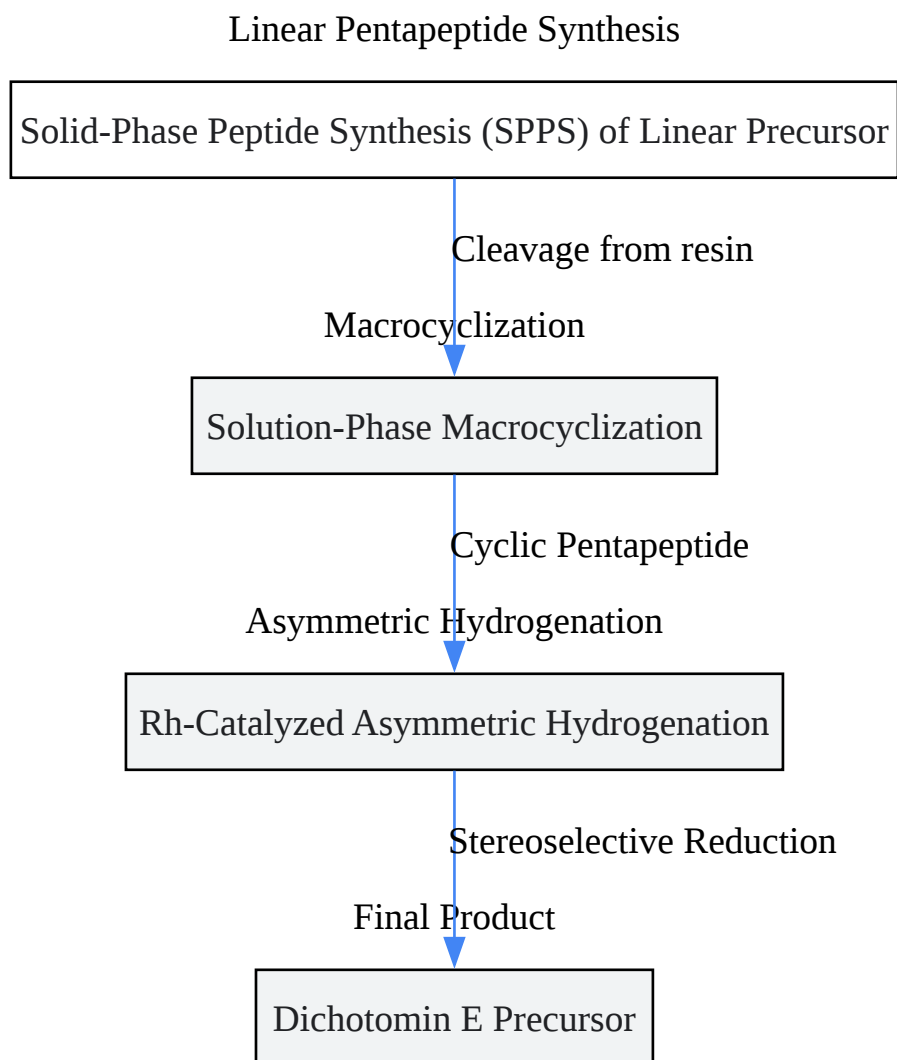
Dichotomin E is a cyclic pentapeptide natural product that has garnered significant interest within the scientific community due to its unique structure and potential biological activity. The asymmetric synthesis of its precursors is a critical step in the total synthesis of this complex molecule. This document provides detailed application notes and experimental protocols for two prominent and effective strategies for the asymmetric synthesis of dichotomin E precursors: Rh-catalyzed Asymmetric Hydrogenation of a cyclic pentapeptide and Native Chemical Ligation (NCL) of linear peptide fragments. These methodologies offer distinct advantages and pathways to constructing the chiral centers and the macrocyclic core of dichotomin E.

I. Rh-Catalyzed Asymmetric Hydrogenation

Approach

This strategy involves the synthesis of a cyclic pentapeptide containing a dehydroamino acid residue, which is then subjected to a stereoselective hydrogenation reaction to establish the desired chirality. A key precursor in this approach is a cyclic pentapeptide containing dehydrophenylalanine (Δ Phe).

Workflow for Rh-Catalyzed Asymmetric Hydrogenation



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Caption: Workflow for the synthesis of dichotomin E precursors via Rh-catalyzed asymmetric hydrogenation.

Experimental Protocols

1. Synthesis of the Linear Pentapeptide Precursor

The linear pentapeptide containing dehydrophenylalanine is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

- Protocol:

- Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Perform sequential coupling of the protected amino acids (Fmoc-protected) in the desired sequence.
- For the introduction of the dehydrophenylalanine residue, a precursor such as Fmoc-L-Ser(tBu)-OH can be used, followed by elimination to form the dehydroamino acid on the resin.
- After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
- Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Macrocyclization of the Linear Pentapeptide

The purified linear peptide is cyclized in solution to form the macrocyclic precursor.

- Protocol:
 - Dissolve the linear peptide in a high-volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular oligomerization.
 - Add a coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling agent, along with a base (e.g., diisopropylethylamine, DIPEA).
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
 - Remove the solvent under reduced pressure and purify the cyclic peptide by RP-HPLC.

3. Rh-Catalyzed Asymmetric Hydrogenation

The key stereoselective step is the asymmetric hydrogenation of the dehydrophenylalanine residue within the cyclic pentapeptide.

- Protocol:
 - Dissolve the cyclic pentapeptide in a suitable solvent (e.g., methanol or dichloromethane).
 - Add a chiral rhodium catalyst. A common catalyst system is a rhodium precursor (e.g., $[\text{Rh}(\text{COD})_2]\text{BF}_4$) and a chiral phosphine ligand (e.g., a derivative of DuPhos or a similar C_2 -symmetric bisphosphine ligand).
 - Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm).
 - Stir the reaction at a controlled temperature until the reaction is complete, as monitored by LC-MS.
 - Remove the catalyst by filtration through a pad of silica gel or by other appropriate methods.
 - Purify the final dichotomin E precursor by RP-HPLC.

Quantitative Data

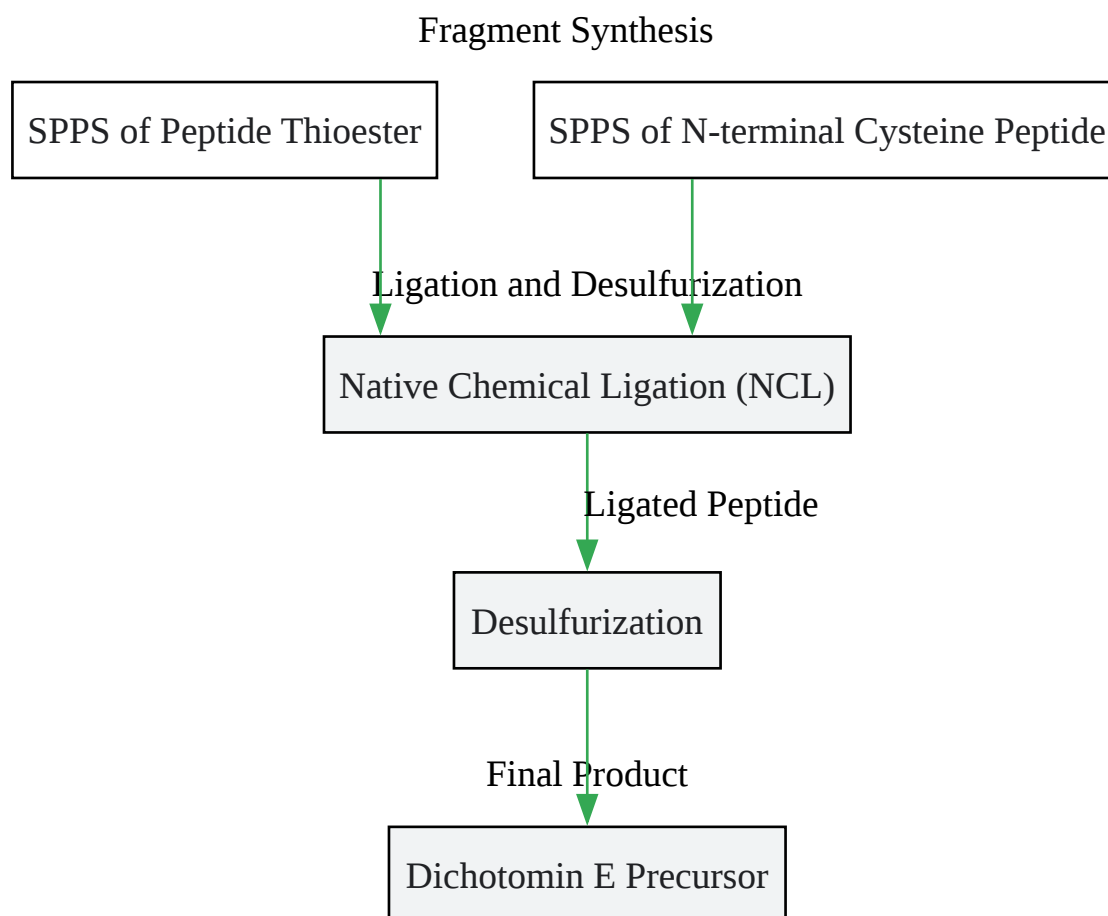
Step	Product	Yield (%)	Enantiomeric Excess (ee%)	Diastereomeric Ratio (dr)
Macrocyclization	Cyclic Pentapeptide	60-80	N/A	N/A
Asymmetric Hydrogenation	Dichotomin E Precursor	>95	>98	>20:1

Note: Yields and stereoselectivities are highly dependent on the specific catalyst, ligand, and reaction conditions used.

II. Native Chemical Ligation (NCL) Approach

This convergent strategy involves the synthesis of two smaller, linear peptide fragments which are then joined together using Native Chemical Ligation, followed by a desulfurization step to yield the final precursor.

Workflow for Native Chemical Ligation



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